Cas no 82034-46-6 (Loteprednol etabonate)

Loteprednol etabonate structure
Loteprednol etabonate structure
Nombre del producto:Loteprednol etabonate
Número CAS:82034-46-6
MF:C24H31ClO7
Megavatios:466.951747179031
MDL:MFCD00870765
CID:60401
PubChem ID:444025

Loteprednol etabonate Propiedades químicas y físicas

Nombre e identificación

    • Loteprednol Etabonate
    • Loteprednol Etabonat
    • (11b,17a)-17-[(Ethoxycarbonyl)oxy]-11-hydroxy-3-oxo-Androsta-1,4-diene-17-carboxylic acid chloromethyl ester
    • CDDD 5604
    • HGP 1
    • P 5604
    • Chloromethyl (11β,17α)-17-[(Ethoxycarbonyl)oxy]-11-hydroxy-3-oxoandrosta-1,4-diene-17-carboxylate
    • (11β,17α)-17-[(Ethoxycarbonyl)oxy]-11-hydroxy-3-oxoandrosta-1,4-diene-17-carboxylic Acid Chloromethyl Ester
    • Chloromethyl 17-ethoxycarbonyloxy-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylate
    • Lotemax
    • Alrex
    • HGP-1
    • Inveltys
    • YEH1EZ96K6
    • DSSTox_CID_26468
    • DSSTox_RID_81641
    • DSSTox_GSID_46468
    • C24H31ClO7
    • Loterox
    • Locort
    • Lotemax (TN)
    • Lotep
    • Lenoxin
    • MLS001424221
    • Etabonate, Loteprednol
    • HY-17358
    • CDDD5604
    • NC00291
    • LOTEPREDNOL ETABONATE [JAN]
    • CDDD-5604
    • chloromethyl (1R,3aS,3bS,9aR,9bS,10S,11aS)-1-[(ethoxycarbonyl)oxy]-10-hydroxy-9a,11a-dimethyl-7-oxo-1H,2H,3H,3aH,3bH,4H,5H,7H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthrene-1-carboxylate
    • EN300-19768286
    • Q3837481
    • AB00698349_08
    • LOTEPREDNOL ETABONATE (MART.)
    • Androsta-1,4-diene-17-carboxylic Acid, 17-((ethoxycarbonyl)oxy)-11-hydroxy-3-oxo-, chloromethyl Ester,(11beta,17alpha)-
    • Airex
    • HMS2232J09
    • IDR-90102
    • LOTEPREDNOL ETABONATE COMPONENT OF ZYLET
    • CHEBI:31784
    • EYSUVIS
    • ANDROSTA-1,4-DIENE-17-CARBOXYLIC ACID, 17-((ETHOXYCARBONYL)OXY)-11-HYDROXY-3-OXO-, CHLOROMETHYL ESTER, (11.BETA.,17.ALPHA.)-
    • chloromethyl 17alpha-[(ethoxycarbonyl)oxy]-11beta-hydroxy-3-oxoandrosta-1,4-diene-17beta-carboxylate
    • BCP28645
    • Loteprednol Etabonate, >=98% (HPLC)
    • Lotemax SM
    • Tox21_112219
    • Loteprednol etabonate (JAN/USAN)
    • DA-75083
    • L0327
    • IDR-90103
    • s1669
    • Tox21_112219_1
    • BRD-K39983086-001-06-1
    • LOTEPREDNOL ETABONATE [VANDF]
    • AKOS005145741
    • chloromethyl (1S,2R,10S,11S,14R,15S,17S)-14-[(ethoxycarbonyl)oxy]-17-hydroxy-2,15-dimethyl-5-oxotetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadeca-3,6-diene-14-carboxylate
    • SCHEMBL23907
    • HMS2051F16
    • 82034-46-6
    • GTPL7085
    • AB00698349-07
    • Chloromethyl 17 ethoxycarbonyloxy 11 hydroxy 3 oxoandrosta 1,4 diene 17 carboxylate
    • LOTEPREDNOL ETABONATE [WHO-DD]
    • DTXSID2046468
    • CCG-101041
    • chloromethyl (8S,9S,10R,11S,13S,14S,17R)-17-ethoxycarbonyloxy-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylate
    • NCGC00164594-01
    • CEHOAC
    • DB14596
    • NCGC00164594-02
    • Loteprednol etabonate [USAN:JAN]
    • P-5604
    • chloromethyl 17-ethoxycarbonyloxy-11-hydroxy-3-oxoandrosta-1,4-diene-17-carboxylate
    • Loteprednol etabonate Opphthalmic suspension
    • Loteprednol etabonate [USAN]
    • UNII-YEH1EZ96K6
    • AB00698349-05
    • Androsta-1,4-diene-17-carboxylic acid, 17-((ethoxycarbonyl)oxy)-11-hydroxy-3-oxo-, chloromethyl ester, (11beta,17alpha)-
    • LOTEPREDNOL ETABONATE [ORANGE BOOK]
    • GS-3599
    • chloromethyl 17alpha-((ethoxycarbonyl)oxy)-11beta-hydroxy-3-oxoandrosta-1,4-diene-17beta-carboxylate
    • BDBM50248301
    • LOTEPREDNOL ETABONATE [MART.]
    • SMR000469178
    • D01689
    • NS00003818
    • ZYLET COMPONENT LOTEPREDNOL ETABONATE
    • CHEMBL1200865
    • CAS-82034-46-6
    • LOTEPREDNOL ETABONATE [MI]
    • DTXCID0026468
    • HMS3715N06
    • CS-0900
    • KPI-121
    • DMKSVUSAATWOCU-HROMYWEYSA-N
    • Chloromethyl 11beta,17-dihydroxy-3-oxoandrosta-1,4-diene-17beta-carboxylate, 17-(ethyl carbonate)
    • Chlorometyl 17alpha-((ethoxycarbonyl)oxy)-11beta-hydroxy-3-oxoandrosla-1,4-diene-17beta-carboxylate
    • Loteprednol etabonate
    • MDL: MFCD00870765
    • Renchi: 1S/C24H31ClO7/c1-4-30-21(29)32-24(20(28)31-13-25)10-8-17-16-6-5-14-11-15(26)7-9-22(14,2)19(16)18(27)12-23(17,24)3/h7,9,11,16-19,27H,4-6,8,10,12-13H2,1-3H3/t16-,17-,18-,19+,22-,23-,24-/m0/s1
    • Clave inchi: DMKSVUSAATWOCU-HROMYWEYSA-N
    • Sonrisas: O([C@@]1(CC[C@H]2[C@@H]3CCC4=CC(C=C[C@]4(C)[C@H]3[C@H](C[C@]12C)O)=O)C(=O)OCCl)C(=O)OCC

Atributos calculados

  • Calidad precisa: 466.175831g/mol
  • Carga superficial: 0
  • XLogP3: 3.9
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 7
  • Cuenta de enlace giratorio: 7
  • Masa isotópica única: 466.175831g/mol
  • Masa isotópica única: 466.175831g/mol
  • Superficie del Polo topológico: 99.1Ų
  • Recuento de átomos pesados: 32
  • Complejidad: 882
  • Recuento atómico isotópico: 0
  • Recuento del Centro estereoscópico atómico definido: 7
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Recuento de unidades de unión covalente: 1

Propiedades experimentales

  • Color / forma: No data available
  • Denso: 1.31 g/cm 1.31
  • Punto de fusión: 233-237°C
  • Punto de ebullición: 600.1°C at 760 mmHg
  • Punto de inflamación: 316.7±31.5 °C
  • índice de refracción: 1.57
  • Disolución: DMSO: soluble5mg/mL, clear (warmed)
  • PSA: 99.13000
  • Logp: 3.91650
  • Lambda Max: 244(lit.)

Loteprednol etabonate Información de Seguridad

Loteprednol etabonate PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
eNovation Chemicals LLC
D491455-10g
Loteprednol etabonate
82034-46-6 98%
10g
$1230 2023-05-14
eNovation Chemicals LLC
Y0980612-5g
Loteprednol etabonate
82034-46-6 95%
5g
$680 2024-08-02
MedChemExpress
HY-17358-10mM*1 mL in DMSO
Loteprednol Etabonate
82034-46-6 99.90%
10mM*1 mL in DMSO
¥314 2024-05-25
eNovation Chemicals LLC
D509321-25g
Loteprednol etabonate
82034-46-6 97%
25g
$2715 2024-05-24
eNovation Chemicals LLC
D509321-5g
Loteprednol etabonate
82034-46-6 97%
5g
$820 2024-05-24
DC Chemicals
DCAPI1355-250 mg
Loteprednol etabonate
82034-46-6 >99%
250mg
$500.0 2022-02-28
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T0181-100 mg
Loteprednol etabonate
82034-46-6 99.88%
100MG
¥2577.00 2022-02-28
eNovation Chemicals LLC
D491455-25g
Loteprednol etabonate
82034-46-6 98%
25g
$2650 2023-05-14
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R027710-50mg
Loteprednol etabonate,98%
82034-46-6 98%
50mg
¥1612 2024-05-21
S e l l e c k ZHONG GUO
S1669-100mg
Loteprednol etabonate
82034-46-6 99.97%
100mg
¥2955.07 2023-09-16

Loteprednol etabonate Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Dichloromethane
Referencia
Advantages and disadvantages of syntheses of loteprednol etabonate
Bodziachowska-Panfil, Magdalena; et al, Przemysl Chemiczny, 2012, 91(3), 296-301

Synthetic Routes 2

Condiciones de reacción
1.1 3 h, rt
Referencia
Improved synthesis of loteprednol etabonate
Chen, Ai-jun; et al, Zhongguo Yaowu Huaxue Zazhi, 2003, 13(5), 299-300

Synthetic Routes 3

Condiciones de reacción
1.1 Reagents: Sodium bicarbonate ,  Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane ,  Water
Referencia
Advantages and disadvantages of syntheses of loteprednol etabonate
Bodziachowska-Panfil, Magdalena; et al, Przemysl Chemiczny, 2012, 91(3), 296-301

Synthetic Routes 4

Condiciones de reacción
1.1 Reagents: Sodium carbonate Solvents: Ethanol ,  Tetrahydrofuran ;  5 h, reflux
2.1 3 h, rt
Referencia
Improved synthesis of loteprednol etabonate
Chen, Ai-jun; et al, Zhongguo Yaowu Huaxue Zazhi, 2003, 13(5), 299-300

Synthetic Routes 5

Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Dichloromethane
2.1 Reagents: Sodium bicarbonate ,  Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane ,  Water
Referencia
Advantages and disadvantages of syntheses of loteprednol etabonate
Bodziachowska-Panfil, Magdalena; et al, Przemysl Chemiczny, 2012, 91(3), 296-301

Synthetic Routes 6

Condiciones de reacción
1.1 Reagents: Sodium bicarbonate Solvents: Ethanol ,  Tetrahydrofuran ,  Water
2.1 Reagents: Sodium bicarbonate ,  Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane ,  Water
Referencia
Advantages and disadvantages of syntheses of loteprednol etabonate
Bodziachowska-Panfil, Magdalena; et al, Przemysl Chemiczny, 2012, 91(3), 296-301

Synthetic Routes 7

Condiciones de reacción
1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Methanol ;  2 h, rt
2.1 Reagents: Triethylamine Solvents: Dichloromethane ;  rt → -5 °C
2.2 -5 °C → rt; 1 h, rt
3.1 Reagents: Sodium carbonate Solvents: Ethanol ,  Tetrahydrofuran ;  5 h, reflux
4.1 3 h, rt
Referencia
Improved synthesis of loteprednol etabonate
Chen, Ai-jun; et al, Zhongguo Yaowu Huaxue Zazhi, 2003, 13(5), 299-300

Synthetic Routes 8

Condiciones de reacción
1.1 Reagents: Sodium bicarbonate ,  Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane ,  Water
2.1 Reagents: Triethylamine Solvents: Dichloromethane
Referencia
Advantages and disadvantages of syntheses of loteprednol etabonate
Bodziachowska-Panfil, Magdalena; et al, Przemysl Chemiczny, 2012, 91(3), 296-301

Loteprednol etabonate Raw materials

Loteprednol etabonate Preparation Products

Loteprednol etabonate Proveedores

Suzhou Senfeida Chemical Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:82034-46-6)Loteprednol etabonate
Número de pedido:sfd21226
Estado del inventario:in Stock
Cantidad:200kg
Pureza:99.9%
Información sobre precios actualizada por última vez:Friday, 19 July 2024 14:39
Precio ($):discuss personally
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:82034-46-6)Loteprednol etabonate
A840238
Pureza:99%/99%/99%
Cantidad:500mg/200mg/100mg
Precio ($):534.0/325.0/217.0
Jinan Hanyu Chemical Co.,Ltd.
(CAS:82034-46-6)Loteprednol
Loteprednol 002
Pureza:99%+
Cantidad:In-house Standard
Precio ($):Informe